molecular formula C12H9N5O3 B13130181 2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol

2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol

Cat. No.: B13130181
M. Wt: 271.23 g/mol
InChI Key: UQHNYNMJSOGHNF-UHFFFAOYSA-N
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Description

2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol is a heterocyclic compound that contains both imidazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the quinoline ring, followed by the introduction of the imidazole group through nucleophilic substitution reactions. The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate to deprotonate the imidazole group, making it more nucleophilic.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: 2-Amino-4-(1H-imidazol-1-yl)-5-aminoquinolin-8-ol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol involves its interaction with specific molecular targets within cells. For its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. For its anticancer activity, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinoline: Similar structure but lacks the hydroxyl group.

    2-Amino-4-(1H-imidazol-1-yl)-5-nitrobenzene: Contains a benzene ring instead of a quinoline ring.

    2-Amino-4-(1H-imidazol-1-yl)-5-nitropyridine: Contains a pyridine ring instead of a quinoline ring.

Uniqueness

2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol is unique due to the presence of both imidazole and quinoline moieties, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these two heterocyclic systems in a single molecule provides a versatile scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C12H9N5O3

Molecular Weight

271.23 g/mol

IUPAC Name

2-amino-4-imidazol-1-yl-5-nitroquinolin-8-ol

InChI

InChI=1S/C12H9N5O3/c13-10-5-8(16-4-3-14-6-16)11-7(17(19)20)1-2-9(18)12(11)15-10/h1-6,18H,(H2,13,15)

InChI Key

UQHNYNMJSOGHNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C(=CC(=N2)N)N3C=CN=C3)O

Origin of Product

United States

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